Trimethylcumene

Description

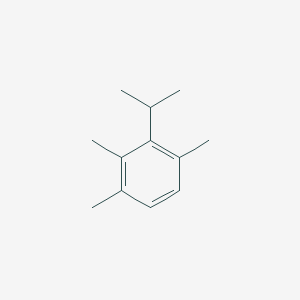

Trimethylcumene, specifically 2,4,6-Trimethylcumene (CAS 5980-96-1), is a substituted aromatic hydrocarbon with the molecular formula C₁₂H₁₈ . Its structure consists of a benzene ring substituted with three methyl groups at the 2-, 4-, and 6-positions and an isopropyl group at the 1-position . This compound exhibits distinct physicochemical properties due to its bulky substituents, including a high boiling point (722.37 K / 449.22°C) and a log octanol/water partition coefficient (logP) of 4.52, indicative of significant lipophilicity . Key thermodynamic properties, such as Gibbs free energy of formation (ΔfG° = 190.27 kJ/mol) and enthalpy of vaporization (ΔvapH° = 54.72 kJ/mol), highlight its stability and applications in organic synthesis and catalysis .

Properties

CAS No. |

33991-29-6 |

|---|---|

Molecular Formula |

C12H18 |

Molecular Weight |

162.27 g/mol |

IUPAC Name |

1,2,4-trimethyl-3-propan-2-ylbenzene |

InChI |

InChI=1S/C12H18/c1-8(2)12-10(4)7-6-9(3)11(12)5/h6-8H,1-5H3 |

InChI Key |

CKLMZXZZNILPFR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)C(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylcumene can be synthesized through various methods. One common synthetic route involves the alkylation of mesitylene (1,3,5-trimethylbenzene) with propylene in the presence of a catalyst. The reaction typically occurs under high temperature and pressure conditions to facilitate the alkylation process.

Industrial Production Methods

In industrial settings, this compound is produced using similar alkylation processes. The use of zeolite catalysts is common in industrial production due to their high efficiency and selectivity. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Trimethylcumene undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form trimethylbenzoic acid using oxidizing agents such as potassium permanganate or chromic acid.

Reduction: Reduction of this compound can yield trimethylcyclohexane using hydrogen gas in the presence of a metal catalyst like palladium.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring of this compound, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromic acid

Reduction: Hydrogen gas, palladium catalyst

Substitution: Halogens, nitrating agents

Major Products Formed

Oxidation: Trimethylbenzoic acid

Reduction: Trimethylcyclohexane

Substitution: Various substituted this compound derivatives

Scientific Research Applications

Trimethylcumene has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of other organic compounds and as a solvent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of trimethylcumene involves its interaction with molecular targets and pathways. In oxidation reactions, this compound undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, the compound gains electrons, resulting in the formation of reduced products. The specific molecular targets and pathways depend on the type of reaction and the reagents used .

Comparison with Similar Compounds

Structural Isomers

Trimethylcumene has several structural isomers, differing in the positions of methyl and isopropyl groups on the benzene ring. For example:

- 2,4,5-Trimethylcumene (CAS 10222-95-4): This isomer substitutes methyl groups at the 2-, 4-, and 5-positions, altering steric and electronic properties compared to the 2,4,6-isomer. While its molecular formula (C₁₂H₁₈) is identical, its boiling point and solubility are expected to differ due to reduced symmetry .

- Pseudocumene (1,2,4-Trimethylbenzene) : A simpler analog with three methyl groups (C₉H₁₂). It has a lower boiling point (~169°C) and logP (~3.6), reflecting reduced molecular weight and hydrophobicity compared to this compound .

Functional and Thermodynamic Properties

The table below compares key properties of 2,4,6-Trimethylcumene with related compounds:

*ΔfG° values for Cumene and Mesitylene are estimated from literature outside provided evidence.

- Steric Effects : The 2,4,6-substitution pattern in this compound creates significant steric hindrance, influencing its reactivity in catalytic systems compared to less-substituted analogs like cumene .

- Thermal Stability : Higher boiling points and vaporization enthalpies in this compound suggest enhanced thermal stability, making it suitable for high-temperature applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.